Cas no 91976-94-2 (1-(5-chloropentyl)piperidine;hydrochloride)

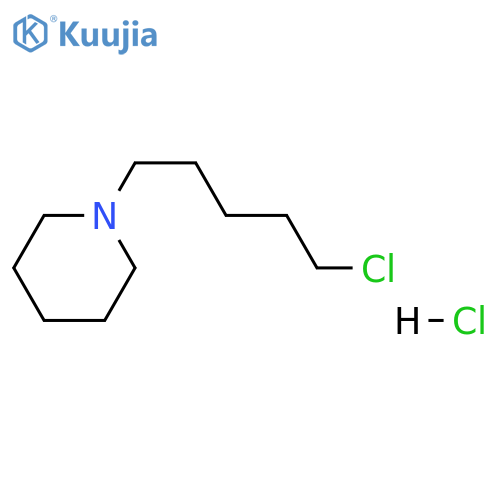

91976-94-2 structure

商品名:1-(5-chloropentyl)piperidine;hydrochloride

CAS番号:91976-94-2

MF:C10H21Cl2N

メガワット:226.18644118309

CID:4665056

1-(5-chloropentyl)piperidine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(5-chloropentyl)piperidine hydrochloride

- 1-(5-chloropentyl)piperidine;hydrochloride

-

- インチ: 1S/C10H20ClN.ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H

- InChIKey: QGNSAPOYVCDCFF-UHFFFAOYSA-N

- ほほえんだ: N1(CCCCCCl)CCCCC1.[H]Cl

1-(5-chloropentyl)piperidine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-74409-0.05g |

1-(5-chloropentyl)piperidine hydrochloride |

91976-94-2 | 95% | 0.05g |

$66.0 | 2023-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9557-1-10G |

1-(5-chloropentyl)piperidine;hydrochloride |

91976-94-2 | 95% | 10g |

¥ 7,900.00 | 2023-04-13 | |

| Enamine | EN300-74409-1.0g |

1-(5-chloropentyl)piperidine hydrochloride |

91976-94-2 | 95% | 1.0g |

$371.0 | 2023-02-12 | |

| Enamine | EN300-74409-10.0g |

1-(5-chloropentyl)piperidine hydrochloride |

91976-94-2 | 95% | 10.0g |

$1593.0 | 2023-02-12 | |

| Enamine | EN300-74409-2.5g |

1-(5-chloropentyl)piperidine hydrochloride |

91976-94-2 | 95% | 2.5g |

$726.0 | 2023-02-12 | |

| 1PlusChem | 1P01AHUN-10g |

1-(5-chloropentyl)piperidine hydrochloride |

91976-94-2 | 95% | 10g |

$2031.00 | 2024-04-20 | |

| A2B Chem LLC | AV68511-500mg |

1-(5-chloropentyl)piperidine hydrochloride |

91976-94-2 | 95% | 500mg |

$321.00 | 2024-07-18 | |

| Aaron | AR01AI2Z-10g |

1-(5-chloropentyl)piperidine hydrochloride |

91976-94-2 | 95% | 10g |

$2216.00 | 2024-07-18 | |

| Ambeed | A1128837-1g |

1-(5-Chloropentyl)piperidine hydrochloride |

91976-94-2 | 98% | 1g |

$253.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330681-250mg |

1-(5-Chloropentyl)piperidine hydrochloride |

91976-94-2 | 98% | 250mg |

¥3322.00 | 2024-04-25 |

1-(5-chloropentyl)piperidine;hydrochloride 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

91976-94-2 (1-(5-chloropentyl)piperidine;hydrochloride) 関連製品

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91976-94-2)1-(5-chloropentyl)piperidine;hydrochloride

清らかである:99%

はかる:1g

価格 ($):228.0